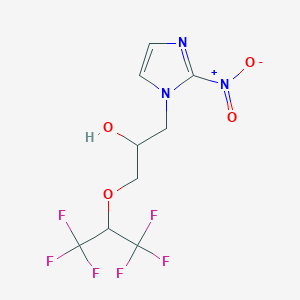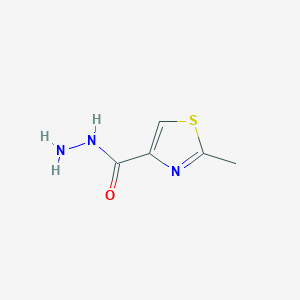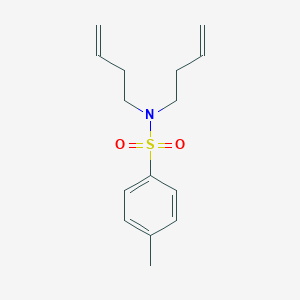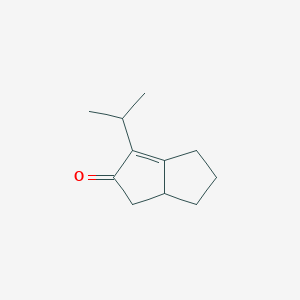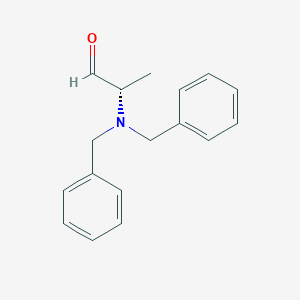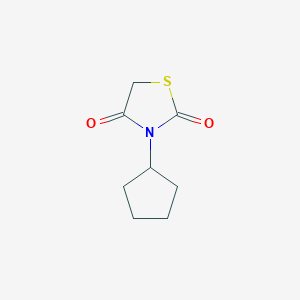
2,4-Thiazolidinedione,3-cyclopentyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Thiazolidinedione,3-cyclopentyl-(9CI), also known as pioglitazone, is a synthetic compound that belongs to the class of thiazolidinediones. It is commonly used as an antidiabetic drug to treat type 2 diabetes mellitus. Pioglitazone has been shown to improve glucose metabolism and insulin sensitivity in patients with type 2 diabetes by activating peroxisome proliferator-activated receptors (PPARs). In addition to its clinical use, pioglitazone has also been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential applications.
Scientific Research Applications
Pioglitazone has been widely studied in scientific research for its potential applications in various fields. One of the major areas of research is its use as an antidiabetic drug. Pioglitazone has been shown to improve glycemic control and reduce insulin resistance in patients with type 2 diabetes. It has also been studied for its potential use in the treatment of non-alcoholic fatty liver disease, a condition that is commonly associated with insulin resistance and metabolic syndrome.
Mechanism Of Action
The mechanism of action of 2,4-Thiazolidinedione,3-cyclopentyl-(9CI) involves activation of PPARs, a group of nuclear receptors that regulate gene expression involved in glucose and lipid metabolism. Pioglitazone binds to PPARγ receptors, which are primarily expressed in adipose tissue, liver, and skeletal muscle. Activation of PPARγ leads to increased insulin sensitivity, decreased hepatic glucose production, and improved lipid metabolism.
Biochemical And Physiological Effects
Pioglitazone has been shown to have several biochemical and physiological effects in addition to its antidiabetic properties. It has been shown to reduce inflammation and oxidative stress in various tissues, including adipose tissue, liver, and cardiovascular system. Pioglitazone has also been shown to improve endothelial function and reduce the risk of cardiovascular events in patients with type 2 diabetes.
Advantages And Limitations For Lab Experiments
Pioglitazone has several advantages as a research tool. It is a well-established drug with a known mechanism of action and safety profile. It is also readily available and relatively inexpensive. However, there are also some limitations to its use in lab experiments. Pioglitazone has a relatively low potency compared to other PPARγ agonists, which may limit its effectiveness in certain experimental settings. In addition, it may have off-target effects that could complicate data interpretation.
Future Directions
There are several potential future directions for research on 2,4-Thiazolidinedione,3-cyclopentyl-(9CI). One area of interest is its potential use in the treatment of other metabolic disorders, such as obesity and metabolic syndrome. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease. In addition, there is ongoing research on the development of more potent and selective PPARγ agonists that could have improved efficacy and fewer off-target effects.
Synthesis Methods
The synthesis of 2,4-Thiazolidinedione,3-cyclopentyl-(9CI) involves the reaction of 5-(4-bromophenyl)-2,4-thiazolidinedione with cyclopentylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain 2,4-Thiazolidinedione,3-cyclopentyl-(9CI) as a white crystalline powder.
properties
CAS RN |
102936-72-1 |
|---|---|
Product Name |
2,4-Thiazolidinedione,3-cyclopentyl-(9CI) |
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
3-cyclopentyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H11NO2S/c10-7-5-12-8(11)9(7)6-3-1-2-4-6/h6H,1-5H2 |
InChI Key |
RWIQDOGXWSLSDO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2C(=O)CSC2=O |
Canonical SMILES |
C1CCC(C1)N2C(=O)CSC2=O |
synonyms |
2,4-Thiazolidinedione,3-cyclopentyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



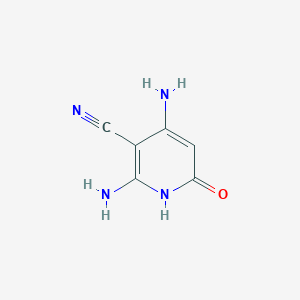
![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
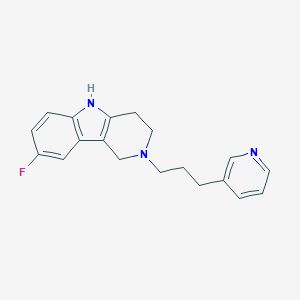
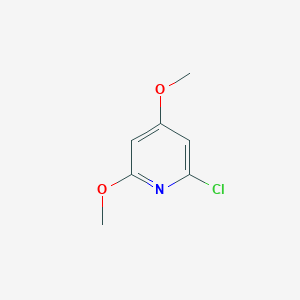
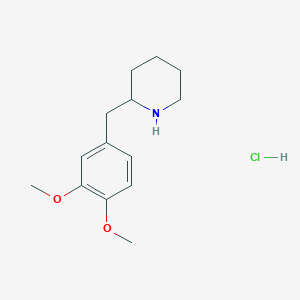
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
